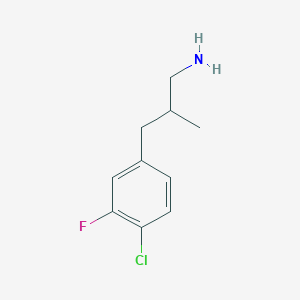
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloro-3-fluoroaniline.
Alkylation: The aniline is subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to introduce the propanamine side chain.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
科学的研究の応用
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 3-(4-Chloro-3-fluorophenyl)propionic acid
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine is unique due to its specific substitution pattern and the presence of a propanamine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
3-(4-chloro-3-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-7(6-13)4-8-2-3-9(11)10(12)5-8/h2-3,5,7H,4,6,13H2,1H3 |
InChIキー |
VMWQQDCBTSVOGA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)Cl)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)

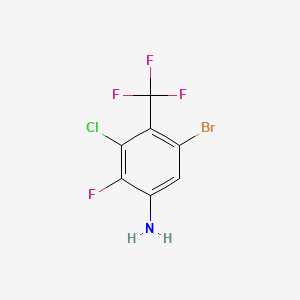

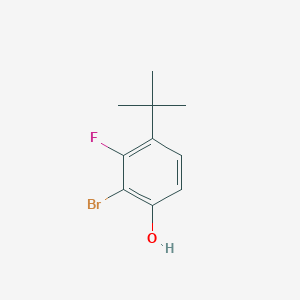
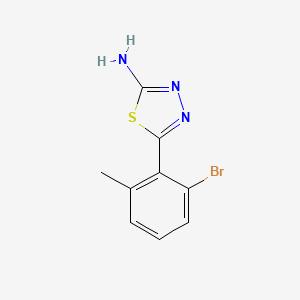

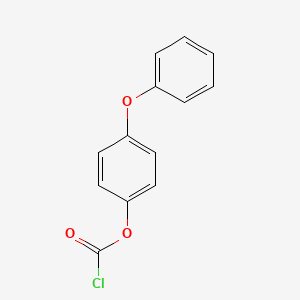

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
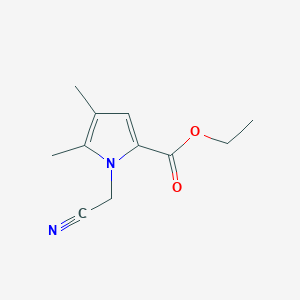

![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
